molecular formula C26H25Cl2N5O3 B15144923 Fgfr4-IN-7

Fgfr4-IN-7

Cat. No.: B15144923
M. Wt: 526.4 g/mol
InChI Key: CZQWRNOUWJSJHW-LICLKQGHSA-N
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Description

Fgfr4-IN-7 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancers, making FGFR4 a potential therapeutic target .

Preparation Methods

The synthesis of Fgfr4-IN-7 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

Fgfr4-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

    Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions

Mechanism of Action

Fgfr4-IN-7 exerts its effects by binding to the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) pathways. As a result, the compound disrupts cellular processes like proliferation, migration, and survival, ultimately leading to reduced tumor growth and progression .

Properties

Molecular Formula

C26H25Cl2N5O3

Molecular Weight

526.4 g/mol

IUPAC Name

(E)-2-cyano-3-cyclopropyl-N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]propyl]prop-2-enamide

InChI

InChI=1S/C26H25Cl2N5O3/c1-35-20-12-21(36-2)24(28)22(23(20)27)16-6-7-19-18(11-16)14-32-26(33-19)31-9-3-8-30-25(34)17(13-29)10-15-4-5-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,30,34)(H,31,32,33)/b17-10+

InChI Key

CZQWRNOUWJSJHW-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)/C(=C/C4CC4)/C#N)Cl)OC

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)C(=CC4CC4)C#N)Cl)OC

Origin of Product

United States

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